![molecular formula C12H13NO4 B2393285 ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 951464-90-7](/img/structure/B2393285.png)
ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Description
The compound “ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The presence of the ethyl ester group (-COOC2H5) and the ketone group (-C=O) may confer certain chemical properties to the compound.
Scientific Research Applications
- Researchers have synthesized novel derivatives of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and evaluated their growth inhibition properties in human solid tumor cell lines and a leukemia cell line (HL-60) . Among these derivatives, compound IVa exhibited remarkable activity, surpassing the positive control drug temozolomide. Esters of this compound demonstrated more potent antitumor effects than amides. Notably, these derivatives also exhibited enhanced water solubility.
- While specific studies on this compound’s antiviral activity are scarce, related heterocyclic compounds have shown promise. For instance, compounds containing five-membered heteroaryl amines exhibit relatively high antiviral activity against Newcastle disease virus . Further exploration of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives may reveal antiviral properties.
- Although direct evidence for this compound’s antimicrobial potential is limited, similar imidazole-containing derivatives have demonstrated good antimicrobial activity . It’s plausible that ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives could exhibit similar effects.
- Indole derivatives, which share some structural features with benzoxazine compounds, possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . While not directly studied, ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate may contribute to these activities.
- Interestingly, related compounds have been investigated for their ability to enhance stress responses in animals, particularly in cases of oxidative stress, temperature fluctuations, and nutritional imbalances . These effects improve fur quality and overall well-being, potentially increasing commercial value.
Antitumor Activity
Antiviral Potential
Antimicrobial Effects
Biological Activities of Indole Derivatives
Stress Response Enhancement in Livestock
properties
IUPAC Name |
ethyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-10-9(6-8)13(2)11(14)7-17-10/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQJBPHLKWTBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
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